molecular formula C11H15NO2 B2835896 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 2155840-66-5

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B2835896
M. Wt: 193.246
InChI Key: HYPDLRNSCDDDIH-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular weight of 193.25 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, can be achieved through various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” can be represented by the InChI code: 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .


Physical And Chemical Properties Analysis

“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature . It has a molecular weight of 193.25 .

Scientific Research Applications

Polymer Synthesis

In polymer science, 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is utilized in the synthesis of hydrophilic aliphatic polyesters. Trollsås et al. (2000) describe the synthesis and copolymerization of new cyclic esters containing functional groups like hydroxyl and carboxyl derived from cyclohexanone derivatives, highlighting its utility in designing polymers with specific properties (Trollsås et al., 2000).

Heterocyclic Compound Synthesis

The compound plays a role in the formation of saturated heterocycles containing condensed heterocyclic and carbocyclic rings. Kivelä et al. (2003) discussed synthesizing such structures from 4-oxopentanoic acid and cyclic amino alcohols, showcasing its application in complex organic synthesis (Kivelä et al., 2003).

Pyrolysis Studies

In pyrolysis research, the pyrolysis of cyclohexane is studied to understand the formation of various chemical species. Wang et al. (2012) investigated the pyrolysis of cyclohexane at low pressure, identifying various products and radicals, thus contributing to our understanding of chemical reaction mechanisms in thermal decomposition (Wang et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, this compound aids in the formation of entangled frameworks based on bi- and tri-metallic cores. Li et al. (2012) studied the pH variation-induced construction of such structures, demonstrating its significance in the development of complex molecular architectures (Li et al., 2012).

Catalysis

In catalytic processes, derivatives of cyclohexane like cyclopropanes are used as precursors for synthesizing functionalized pyrroles and pyrazines, as demonstrated by Wurz and Charette (2005). This research provides insight into novel catalytic methods for producing important organic compounds (Wurz & Charette, 2005).

Crystallography and Material Science

The compound is instrumental in crystallography and material science. Bhogala and Nangia (2003) explored the structures of cocrystals containing cyclohexanetricarboxylic acid, demonstrating its role in the formation of complex crystal structures, which can have implications in materials science and engineering (Bhogala & Nangia, 2003).

Safety And Hazards

The safety information for “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPDLRNSCDDDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

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